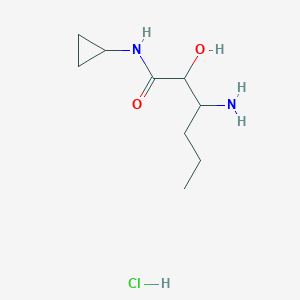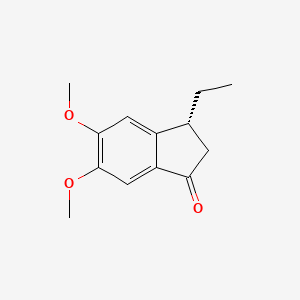
(R)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a chiral organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by the presence of an indanone core with ethyl and methoxy substituents, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethyl-2,3-dihydro-1H-inden-1-one and methoxy-substituted benzene derivatives.
Reaction Conditions: The key steps involve Friedel-Crafts acylation, followed by reduction and methylation reactions. The reaction conditions often include the use of Lewis acids (e.g., aluminum chloride) for acylation, reducing agents (e.g., sodium borohydride) for reduction, and methylating agents (e.g., methyl iodide) for methylation.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of ®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions
®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides, dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.
作用機序
The mechanism of action of ®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.
類似化合物との比較
Similar Compounds
(S)-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Ethyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound lacking the methoxy groups.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: A compound with similar methoxy substitution but without the ethyl group.
Uniqueness
®-3-Ethyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific chiral configuration and the presence of both ethyl and methoxy substituents, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC名 |
(3R)-3-ethyl-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O3/c1-4-8-5-11(14)10-7-13(16-3)12(15-2)6-9(8)10/h6-8H,4-5H2,1-3H3/t8-/m1/s1 |
InChIキー |
GFLQRUJLOCTKPO-MRVPVSSYSA-N |
異性体SMILES |
CC[C@@H]1CC(=O)C2=CC(=C(C=C12)OC)OC |
正規SMILES |
CCC1CC(=O)C2=CC(=C(C=C12)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)


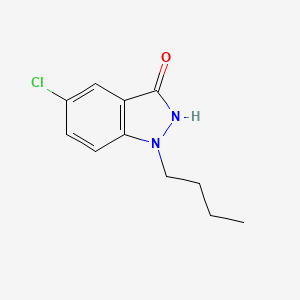


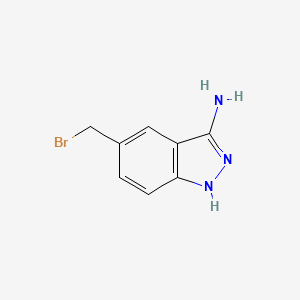
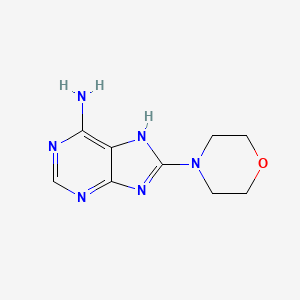



![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
